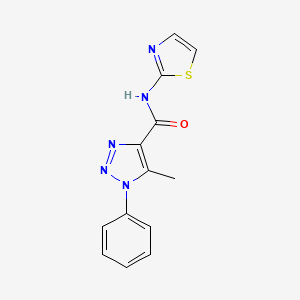
5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H11N5OS and its molecular weight is 285.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial effects. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The compound can be synthesized through diazo coupling reactions involving thiazole derivatives and triazole scaffolds. Structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Diazo coupling | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one + 2-aminothiazole | 89% |
| 2 | Crystallization | Ethanol as solvent for purification | High yield |
Anticancer Activity
Several studies have investigated the anticancer properties of thiazole and triazole derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The cytotoxicity is primarily attributed to the induction of apoptotic cell death. For example, related compounds have shown to inhibit cell proliferation in breast cancer MCF-7 cells with IC50 values ranging from 0.28 µg/mL to higher concentrations depending on structural modifications .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups significantly influences the biological activity. For instance, the incorporation of electron-donating groups like methyl on the phenyl ring enhances anticancer activity .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 5-Methyl... | MCF-7 | 0.28 | Apoptosis induction |
| Related Compound | HepG2 | 9.6 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits promising antimicrobial activity against various pathogens. Research indicates that thiazole derivatives can inhibit the growth of Mycobacterium species, which are notoriously difficult to treat due to their resistance mechanisms .
Table 3: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | < 10 µg/mL |
| Staphylococcus aureus | < 15 µg/mL |
Case Study 1: Anticancer Efficacy in Vivo
A notable study involved administering a thiazole-containing compound to tumor-bearing mice. The results demonstrated significant tumor reduction compared to controls, supporting the potential use of these compounds in cancer therapy .
Case Study 2: Targeting Resistant Strains
Another investigation focused on the efficacy of thiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis. The study highlighted that certain modifications in the thiazole ring enhanced binding affinity and reduced resistance mechanisms .
Propriétés
IUPAC Name |
5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-9-11(12(19)15-13-14-7-8-20-13)16-17-18(9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEAVXFQEBFZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














